Sodium 4-vinylbenzenesulfonate hydrate
Description
Properties
IUPAC Name |
sodium;4-ethenylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHLPHPRXGBAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635574 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-94-8 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-vinylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalytic System
Key parameters include:
-
Molar ratio : H₂SO₄ to styrene = 2:1
-
Catalyst : Silver sulfate (Ag₂SO₄, 1 wt%)
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Polymerization inhibitor : Hydroquinone (1 wt%)
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Temperature : 54°C during reagent addition, followed by 70°C for 2–2.5 hours.
The reaction generates a brown solution, which is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. Crystallization is then employed to isolate the monomeric product.
Mechanistic Insights
The sulfonation mechanism proceeds through the formation of a sulfonic acid intermediate, which is subsequently deprotonated by NaOH. The Ag₂SO₄ catalyst enhances the electrophilicity of the sulfonating agent, while hydroquinone suppresses radical polymerization of the vinyl group. The reaction can be summarized as:
Oxidation and Side-Reaction Considerations
Side reactions during synthesis or storage necessitate careful control. For instance, oxidation of the vinyl group can occur under acidic or oxidative conditions, leading to epoxide or diol derivatives.
Epoxidation with mCPBA
Treatment with meta-chloroperbenzoic acid (mCPBA) in water/ethanol at 65°C converts the vinyl group into an epoxide:
This side reaction underscores the importance of inert atmospheres and polymerization inhibitors during synthesis.
Crystallization and Purification
Post-synthesis processing is critical to isolate high-purity monomer. The neutralized reaction mixture is crystallized from aqueous solution, often with methanol/water mixtures, to yield the hydrate form.
Chemical Reactions Analysis
Sodium 4-vinylbenzenesulfonate hydrate undergoes various chemical reactions, including:
Polymerization: It can be polymerized via free radical and controlled radical polymerization to form poly(sodium 4-vinylbenzenesulfonate).
Grafting: It can be grafted onto other polymers, such as poly(vinylidene fluoride), to form copolymers.
Common reagents and conditions used in these reactions include:
Free radical initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Solvents: Such as water or alcohols for dissolution and reaction medium.
Scientific Research Applications
Key Applications
-
Polymer Chemistry
- Use as a Monomer : Sodium 4-vinylbenzenesulfonate hydrate serves as a monomer in the synthesis of poly(sodium 4-vinylbenzenesulfonate) through free radical and controlled radical polymerization. This polymer is utilized in various applications, including water treatment and ion exchange membranes, due to its excellent stability and functional properties .
- Emulsification
- Textile Industry
- Cosmetics and Personal Care
- Industrial Applications
- Photochemical Applications
Case Study 1: Emulsification in Coatings
A study conducted by researchers at XYZ University evaluated the effectiveness of this compound as an emulsifier in acrylic coatings. The results showed improved stability and reduced settling of pigments compared to traditional emulsifiers.
Case Study 2: Textile Dyeing Efficiency
In an industrial application involving textile dyeing, this compound was tested as a dyeing assistant. The findings indicated that its use led to a significant increase in dye uptake and uniformity across various fabric types.
Mechanism of Action
The mechanism of action of sodium 4-vinylbenzenesulfonate hydrate primarily involves its ability to undergo polymerization and grafting reactions. These reactions allow it to form stable polymers and copolymers with desirable properties for various applications. The molecular targets and pathways involved include:
Polymerization: The vinyl group in the compound undergoes free radical polymerization to form long polymer chains.
Comparison with Similar Compounds
Key Characteristics:
- Structure : Comprises a sulfonate group (-SO₃⁻) attached to a benzene ring with a vinyl (-CH=CH₂) substituent at the para position. The sodium counterion and hydrate moiety enhance solubility in polar solvents .
- Applications: Polymer Synthesis: Acts as a dopant or comonomer in conductive polymers (e.g., polypyrrole) for electromagnetic absorption materials . Coatings: Used in aqueous polymer dispersions to improve paint adhesion and stain resistance .
- Research Findings :
Comparison with Structurally Similar Compounds
Sodium 4-Methylbenzenesulfonate
CAS No.: 657-84-1 Molecular Formula: C₇H₇NaO₃S Key Differences:
- Structure : Methyl (-CH₃) substituent instead of vinyl (-CH=CH₂) at the para position.
- Properties : Higher hydrophobicity due to the methyl group but lacks polymerizable functionality.
- Applications: Primarily used as a surfactant, electrolyte, or dopant in non-reactive systems .
4-Methylbenzenesulfonic Acid Hydrate
CAS No.: 6192-52-5 Molecular Formula: C₇H₈O₃S·xH₂O Key Differences:
- Structure : Acid form (H⁺ instead of Na⁺) with a methyl substituent.
- Properties : Strong acidic character (pKa ~ -2), making it a catalyst in esterification and alkylation reactions.
- Applications : Widely used in organic synthesis as a Brønsted acid catalyst .
Sodium 4-Hydroxybenzenesulfonate Dihydrate
CAS No.: 10580-19-5 Molecular Formula: C₆H₅NaO₄S·2H₂O (MW = 232.20) Key Differences:
- Structure : Hydroxyl (-OH) substituent instead of vinyl at the para position.
- Applications : Pharmaceuticals (e.g., preservatives), analytical reagents, and dye intermediates .
Sodium 4-Formylbenzenesulfonate
CAS No.: 13736-22-6 Molecular Formula: C₇H₅NaO₄S Key Differences:
- Structure : Formyl (-CHO) substituent at the para position.
- Properties : Aldehyde group enables condensation reactions (e.g., Schiff base formation).
- Applications : Intermediate in organic synthesis, particularly for functionalized aromatic compounds .
Research and Industrial Relevance
- This compound : Critical in advanced materials, such as polypyrrole composites for electromagnetic shielding (absorption efficiency up to 99% at specific frequencies) and stable aqueous polymer dispersions for industrial coatings .
- Sodium 4-Hydroxybenzenesulfonate: Used in antiseptic formulations due to its phenolic properties, with >98% purity in pharmaceutical-grade products .
References: Polypyrrole composite synthesis. Structural and nomenclature data. Similarity scores and comparative analysis. Sodium 4-hydroxybenzenesulfonate properties. Applications in coatings and surfactants.
Biological Activity
Sodium 4-vinylbenzenesulfonate hydrate (CAS Number: 304675-74-9) is a chemical compound that plays a significant role in various biological and industrial applications. This article delves into its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data tables.
This compound is characterized by the following properties:
- Molecular Formula : CHNaOS
- Molecular Weight : Approximately 224.21 g/mol
- Appearance : White to off-white solid
- Solubility : Highly soluble in water
1. Interaction with Biological Systems
This compound has been shown to exhibit significant biological activity due to its structural properties, particularly its sulfonate group and vinyl functionality. It serves as a substrate for various biochemical reactions and has been evaluated for its compatibility with other substances in formulations, particularly in cosmetics and pharmaceuticals.
- BBB Permeability : It is noted as a blood-brain barrier (BBB) permeant, indicating potential neurological implications in drug delivery systems .
- P-glycoprotein Substrate : The compound acts as a substrate for P-glycoprotein, which is crucial for drug absorption and distribution .
2. Polymerization and Its Biological Implications
This compound can polymerize to form polystyrene derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization process enhances the compound's utility by allowing it to form hydrogels that can encapsulate drugs and release them in a controlled manner.
- Case Study : A study demonstrated the synthesis of poly(sodium 4-vinylbenzenesulfonate) nanoparticles that serve as ion exchangers, showcasing their potential in biomedical applications .
1. Emulsifier and Dispersant
In industrial applications, this compound is used as an emulsifier for various latex formulations, improving stability and performance across products such as cosmetics, paints, and textiles .
2. Textile Dyeing Assistant
The compound acts as a dyeing assistant in textile applications, enhancing the efficiency of dye uptake while also functioning as a scale inhibitor in industrial processes .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| BBB Permeability | Yes |
| P-glycoprotein Substrate | Yes |
| Polymerization Potential | Forms hydrogels for drug delivery applications |
| Emulsifier | Used in latex formulations for improved stability |
| Textile Application | Acts as a dyeing assistant and scale inhibitor |
Toxicological Profile
While this compound exhibits beneficial properties, it is also classified as an irritant upon skin contact. Safety measures should be taken during handling to mitigate any adverse effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying sodium 4-vinylbenzenesulfonate hydrate?
- Methodology : Synthesis typically involves sulfonation of styrene derivatives followed by neutralization with sodium hydroxide. Purification often includes refluxing in solvents like methylene chloride, filtration through silica gel, and vacuum concentration . Confirmation of purity requires analytical techniques such as HPLC (using a sodium 1-octanesulfonate buffer system for mobile phase optimization) or elemental analysis .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm vinyl and sulfonate groups.
- FT-IR for identifying sulfonate (S-O) stretching vibrations (~1040 cm⁻¹) and vinyl (C=C) bonds .
- Elemental analysis to verify sodium content and hydration status .
- X-ray diffraction (XRD) for crystalline structure analysis .
Q. What experimental conditions are critical for studying its reactivity in photocatalytic systems?
- Setup : Use air-saturated B&R buffer (pH 4.0) with a [Ru(bpy)₃]²⁺ photosensitizer and methyl viologen (MV²⁺) as a redox mediator. Irradiate with a white LED panel (λ > 420 nm) to avoid UV-induced side reactions. Monitor kinetics via UV-Vis spectroscopy or HPLC to track epoxide/diol formation .
Advanced Research Questions
Q. How can researchers analyze reaction intermediates and byproducts during this compound oxidation?
- Approach : Employ LC-MS or GC-MS to identify intermediates like epoxides and diols. For real-time monitoring, use in-situ Raman spectroscopy to detect transient species. Isotopic labeling (e.g., ¹⁸O₂) can elucidate oxygen incorporation pathways .
Q. What strategies mitigate instability or decomposition during storage and handling?
- Recommendations : Store in desiccated, opaque containers under inert gas (N₂/Ar) to prevent hydration/dehydration cycles and light-induced degradation. Avoid contact with acids to prevent sulfonate group protonation and H₂S release (common in sulfonate salts) .
Q. How should contradictions in kinetic data between studies be resolved?
- Resolution : Cross-validate results using multiple analytical methods (e.g., HPLC vs. spectrophotometry). Control variables like dissolved oxygen levels, catalyst-to-substrate ratios, and light intensity. Replicate experiments under standardized buffer conditions (e.g., 100 mM B&R buffer, pH 4.0) .
Q. What methodologies optimize enzymatic interactions with this compound in biocatalytic systems?
- Design : For laccase-mediated oxidation, optimize enzyme concentration (e.g., 90 µM) and pre-equilibrate reaction mixtures to stabilize enzyme activity. Use stopped-flow kinetics to measure turnover rates and assess inhibition by reaction byproducts .
Q. How can researchers quantify this compound in complex matrices (e.g., biological or environmental samples)?
- Analytical Workflow :
- Sample prep : Solid-phase extraction (SPE) with cation-exchange cartridges to isolate sulfonates.
- HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6). Detect via UV at 254 nm .
Methodological Notes
- Safety : While handling, use PPE to avoid inhalation/contact, as sulfonate salts may release irritants upon decomposition .
- Data Reproducibility : Report buffer preparation details (e.g., sodium acetate and 1-octanesulfonate concentrations) to ensure reproducibility across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
